(Ethylenediamine)dinitratopalladium(II)

CAS No.: 63994-76-3

Cat. No.: VC8031693

Molecular Formula: C2H8N4O6Pd

Molecular Weight: 290.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63994-76-3 |

|---|---|

| Molecular Formula | C2H8N4O6Pd |

| Molecular Weight | 290.5 g/mol |

| IUPAC Name | ethane-1,2-diamine;palladium(2+);dinitrate |

| Standard InChI | InChI=1S/C2H8N2.2NO3.Pd/c3-1-2-4;2*2-1(3)4;/h1-4H2;;;/q;2*-1;+2 |

| Standard InChI Key | XCJQGMIFFWZHDI-UHFFFAOYSA-N |

| SMILES | C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] |

| Canonical SMILES | C(CN)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pd+2] |

Introduction

Chemical Identity and Nomenclature

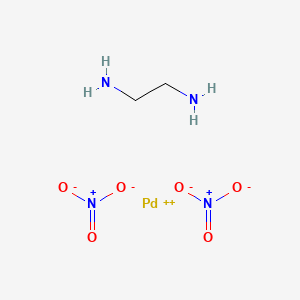

The compound is systematically named ethane-1,2-diamine;palladium(2+);dinitrate under IUPAC nomenclature . Its structure consists of a central palladium(II) ion coordinated by one ethylenediamine (en) ligand and two nitrate () ligands in a cis configuration, as denoted by the prefix cis- in its alternative name, cis-[Pd(en)()] . Synonymous designations include palladium(II) ethylenediamine dinitrate and MFCD08274946 , with the CAS registry number 63994-76-3 .

Molecular Formula and Weight

The molecular formula reflects the stoichiometry of one ethylenediamine molecule (), two nitrate ions (), and a palladium(II) cation. Discrepancies in reported molecular weights (286.50 g/mol vs. 290.53 g/mol ) may arise from isotopic variations or computational methods used by different databases.

Structural Descriptors

The SMILES notation confirms the connectivity of the ligands . X-ray crystallography reveals a square-planar geometry around the palladium center, with ethylenediamine acting as a bidentate ligand and nitrate ions occupying the remaining coordination sites .

Synthesis and Purification

Synthetic Methodology

(Ethylenediamine)dinitratopalladium(II) is typically prepared by reacting palladium nitrate with ethylenediamine in aqueous media. A documented procedure involves mixing cis-(ethylenediamine)dinitratopalladium(II) with triphenylene and 1,3,5-tris(4-pyridyl)verdazyl in water, followed by crystallization at 10°C to yield a prism-shaped spin cage . This method achieves a 74% yield, demonstrating the compound’s utility in templating supramolecular architectures.

Structural and Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction studies of the clathrate derivative (where the host cage encapsulates triphenylene) confirm the cis arrangement of nitrate ligands . Thermal ellipsoid plots (50% probability level) illustrate the precise geometry of the palladium coordination sphere, with bond lengths and angles consistent with square-planar Pd(II) complexes .

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Stretching vibrations for () and NH () are observed.

-

Electron Spin Resonance (ESR): The clathrate exhibits a broad ESR signal at room temperature, indicative of spin-spin interactions between verdazyl radicals within the cage .

Applications in Materials Science

Spin-Cage Engineering

The compound’s ability to coordinate with organic radicals enables the construction of spin-coupled systems. For example, the prism-shaped cage incorporates 1,3,5-tris(4-pyridyl)verdazyl, creating a framework for studying non-covalent magnetic interactions . Such architectures are promising for quantum computing and spintronics.

Catalytic Activity

While direct catalytic applications are less documented, analogous Pd(II) complexes are known for their role in cross-coupling reactions. The nitrate ligands’ lability suggests potential as a precursor for heterogeneous catalysts.

Recent Advances and Future Directions

Recent studies highlight its role in synthesizing functional molecular cages . Future research may explore its electrochemical properties or modify the ligand set to enhance stability for catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume